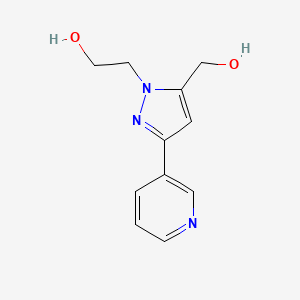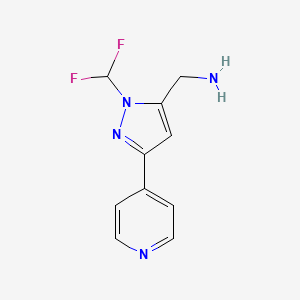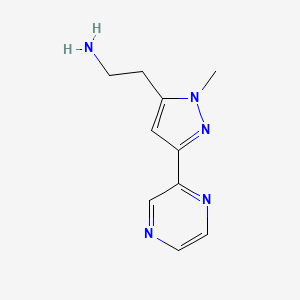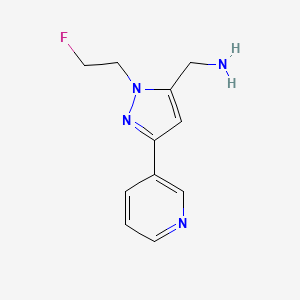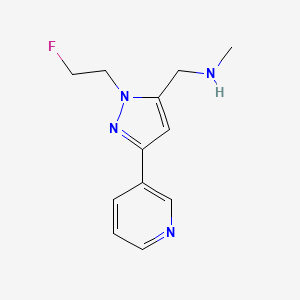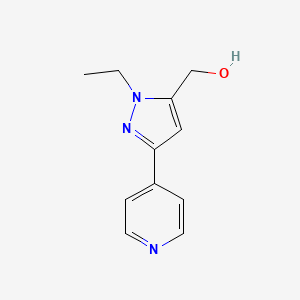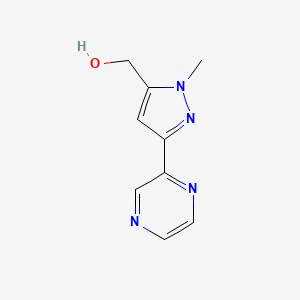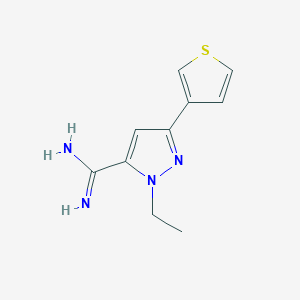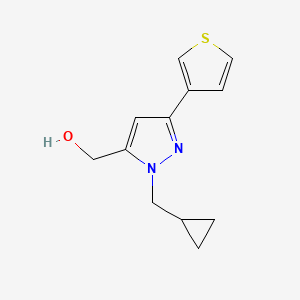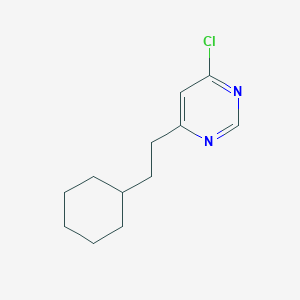
4-Chloro-6-(2-cyclohexylethyl)pyrimidine
Overview
Description
4-Chloro-6-(2-cyclohexylethyl)-2-methylpyrimidine is a pyrimidine derivative with numerous potential applications in various fields of research and industry. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of pyrimidines, including 4-Chloro-6-(2-cyclohexylethyl)-2-methylpyrimidine, consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight of a similar compound, 4-Pyrimidinamine, 6-chloro-2-(methylthio)-, is 175.639 .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .Scientific Research Applications
Structural and Chemical Analysis
- Pyrimidine derivatives exhibit significant importance in biology and medicine, serving as key components in DNA and RNA. Research on aminopyrimidines has revealed their potential in molecular recognition processes critical for pharmaceutical applications due to their ability to form hydrogen bonds (Rajam et al., 2017).
Synthesis and Applications
- The study of thiopyrimidine derivatives has highlighted the relevance of pyrimidine rings in nonlinear optics (NLO) fields and medicine, showing that specific derivatives can exhibit considerable NLO character suitable for optoelectronic applications (Hussain et al., 2020).
- Investigations into co-crystals involving aminopyrimidines have underscored the utility of chloro/methyl interchange in generating isostructural compounds, further illuminating the structural versatility of pyrimidine derivatives for designing materials with desired properties (Ebenezer et al., 2011).
Photophysical Properties
- Pyrimidine cores have been identified in compounds with interesting fluorescent properties, suggesting applications as pigments and dyes. Research into specific pyrimidine-based compounds has demonstrated their potential in solvent-dependent photophysical applications (Mellado et al., 2021).
Biological Significance
- Pyrimidine derivatives have been explored for their antimicrobial activities, with several compounds showing promise as antifungal agents. This underscores the potential of pyrimidine derivatives in developing new antimicrobial drugs (Goudgaon & Sheshikant, 2013).
Mechanism of Action
While the specific mechanism of action for “4-Chloro-6-(2-cyclohexylethyl)pyrimidine” is not available, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
Pyrimidines and their derivatives have shown promising results in various fields, especially in medical and pharmaceutical applications . They have been applied on a large scale in these fields due to their diverse biological potential . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential as protein kinase inhibitors for cancer treatment .
Properties
IUPAC Name |
4-chloro-6-(2-cyclohexylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKXAUGGYSZTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)
![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)
